molecular formula C21H13ClF2N2 B10928520 1-(2-chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

1-(2-chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

Cat. No.: B10928520
M. Wt: 366.8 g/mol
InChI Key: MJINPABRVXXJDZ-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 2-chlorophenyl group and two 4-fluorophenyl groups attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and 4-fluorobenzaldehyde.

    Condensation Reaction: The aldehydes undergo a condensation reaction with hydrazine hydrate to form the corresponding hydrazones.

    Cyclization: The hydrazones are then subjected to cyclization under acidic or basic conditions to form the pyrazole ring.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to achieve higher yields and scalability.

Chemical Reactions Analysis

1-(2-chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

1-(2-chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, including anti-inflammatory, anti-cancer, and anti-microbial properties.

    Materials Science: The compound is studied for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in biological studies to understand its interactions with various biomolecules, including proteins and nucleic acids.

    Chemical Synthesis:

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anti-cancer effects.

Comparison with Similar Compounds

1-(2-chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(2-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole: This compound has one less fluorophenyl group, which may affect its chemical and biological properties.

    1-(2-chlorophenyl)-3,5-diphenyl-1H-pyrazole: This compound lacks the fluorine atoms, which may influence its reactivity and interactions with biological targets.

    1-(2-chlorophenyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and interactions with other molecules.

Properties

Molecular Formula

C21H13ClF2N2

Molecular Weight

366.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-3,5-bis(4-fluorophenyl)pyrazole

InChI

InChI=1S/C21H13ClF2N2/c22-18-3-1-2-4-20(18)26-21(15-7-11-17(24)12-8-15)13-19(25-26)14-5-9-16(23)10-6-14/h1-13H

InChI Key

MJINPABRVXXJDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

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